Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477149
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477149

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3
Standard InChI Key PPFICRCNTMBZCF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The compound is characterized by the following parameters:

  • IUPAC Name: tert-Butyl N-cyclopropyl-N-[[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate

  • Molecular Formula: C₁₅H₂₈N₂O₃

  • Molecular Weight: 284.39 g/mol

  • CAS Registry Number: 1354001-78-7

  • Stereochemistry: The (S)-configuration at the pyrrolidine-3-ylmethyl position is critical for its biological interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.92 (calculated)
SolubilityLow aqueous solubility

Structural Analysis

The molecule comprises:

  • A tert-butyl carbamate group conferring metabolic stability.

  • A cyclopropyl moiety enhancing rigidity and lipophilicity.

  • A pyrrolidine ring with a 2-hydroxyethyl substituent at position 1 and a methyl group at position 3, facilitating hydrogen bonding and target engagement .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step strategies to control stereochemistry and functional group compatibility:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

  • Introduction of Hydroxyethyl Group: Alkylation of the pyrrolidine nitrogen with 2-bromoethanol .

  • Carbamate Protection: Reaction with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYieldSource
1Cyclization using Al(O-iPr)₃, reflux65%
2Alkylation with 2-bromoethanol, K₂CO₃78%
3Boc protection with (Boc)₂O, DMAP85%

Key Challenges

  • Stereochemical Control: Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer.

  • Functional Group Compatibility: The hydroxyethyl group necessitates protection during carbamate formation to prevent side reactions .

Mechanism of Action and Biological Relevance

Hypothesized Targets

While direct pharmacological data for this compound is limited, structural analogs suggest potential mechanisms:

  • Neurotransmitter Modulation: The pyrrolidine moiety may interact with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters.

  • Enzyme Inhibition: Carbamate derivatives often act as protease or hydrolase inhibitors due to their electrophilic carbonyl group .

Related Compounds with Known Activity

  • WO2006114402A2: Cyclic amine derivatives with anticoagulant properties via Factor Xa inhibition .

  • US8247415B2: Hydroxymethyl pyrrolidines as β₃-adrenergic receptor agonists, highlighting the therapeutic potential of similar scaffolds .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing:

  • Anticoagulants: Analogous to Factor Xa inhibitors in patent WO2006114402A2 .

  • Central Nervous System (CNS) Agents: Structural similarity to neuromodulatory pyrrolidines.

Structure-Activity Relationship (SAR) Studies

Modifications to the carbamate or cyclopropyl group alter:

  • Metabolic Stability: tert-Butyl groups reduce cytochrome P450-mediated oxidation .

  • Target Selectivity: The hydroxyethyl group enhances solubility and hydrogen-bonding interactions .

Comparative Analysis with Related Carbamates

Table 3: Comparison with Structural Analogs

CompoundMolecular WeightKey Functional GroupsBiological Activity
tert-Butyl cyclopropylcarbamate 201.26 g/molCyclopropyl, BocIntermediate
Rivastigmine (FDA-approved) 250.34 g/molPyrrolidine, carbamateAcetylcholinesterase inhibitor

Future Directions

  • Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and half-life.

  • Target Identification: High-throughput screening against GPCR or enzyme libraries.

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